1H and 13C NMR Spectra Data for 6-Bromo-2-(methylsulfanyl)quinoline: A Comprehensive Technical Guide
1H and 13C NMR Spectra Data for 6-Bromo-2-(methylsulfanyl)quinoline: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry and materials science, the quinoline scaffold serves as a privileged pharmacophore. Specifically, 6-bromo-2-(methylsulfanyl)quinoline is a highly versatile synthetic intermediate. The orthogonal reactivity of its two substituents—a bromine atom at C-6 for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and a methylsulfanyl (methylthio) group at C-2 for Liebeskind-Srogl coupling or oxidative displacement—makes it invaluable for drug development[1].
This technical guide provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 6-bromo-2-(methylsulfanyl)quinoline. By detailing the synthetic workflow, sample preparation, and the quantum-mechanical causality behind the chemical shifts, this document serves as a self-validating reference for researchers synthesizing and characterizing functionalized quinolines[2].
Experimental Workflow: Synthesis and Sample Preparation
To ensure high-purity NMR characterization, the compound must be synthesized and isolated with strict adherence to anhydrous protocols. The most reliable route involves the thionation of 6-bromoquinolin-2(1H)-one followed by regioselective S-alkylation[3].
Step-by-Step Synthetic Protocol
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Thionation (Formation of the Thione Core):
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Charge a flame-dried 100 mL round-bottom flask with 6-bromoquinolin-2(1H)-one (1.0 equiv, 10 mmol) and Lawesson's reagent (0.6 equiv, 6 mmol).
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Suspend the reagents in 50 mL of anhydrous toluene to maintain a 0.2 M concentration.
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Reflux the mixture under a nitrogen atmosphere for 4 hours. The conversion from the oxo to the thione form is driven by the high oxophilicity of phosphorus in Lawesson's reagent.
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Workup: Cool to room temperature, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to afford 6-bromoquinoline-2(1H)-thione[3].
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Regioselective S-Alkylation:
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Dissolve the intermediate 6-bromoquinoline-2(1H)-thione (1.0 equiv, 8 mmol) in 40 mL of anhydrous N,N-dimethylformamide (DMF).
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Deprotonate: Add anhydrous potassium carbonate (K 2 CO 3 , 2.0 equiv, 16 mmol). Stir for 15 minutes at 0 °C. The use of a mild base ensures the formation of the highly nucleophilic thiolate anion without degrading the quinoline ring[4].
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Alkylate: Dropwise add methyl iodide (MeI, 1.2 equiv, 9.6 mmol). Stir the reaction at room temperature for 2 hours.
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Isolation: Quench with 50 mL of distilled water. Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2 SO 4 , and concentrate. Purify via chromatography to yield pure 6-bromo-2-(methylsulfanyl)quinoline.
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NMR Sample Preparation Protocol
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Weigh exactly 15 mg of the purified 6-bromo-2-(methylsulfanyl)quinoline.
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Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard ( δ = 0.00 ppm).
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Transfer the homogeneous solution to a precision 5 mm NMR tube, ensuring no particulate matter is present (filter through a glass wool plug if necessary) to maintain optimal magnetic field homogeneity (shimming).
Synthetic workflow and NMR preparation for 6-bromo-2-(methylsulfanyl)quinoline.
High-Resolution NMR Spectral Data
The following tables summarize the predicted and highly characteristic quantitative NMR data for 6-bromo-2-(methylsulfanyl)quinoline, derived from the established chemical shifts of the 6-bromoquinoline core and 2-alkylthio derivatives[5],[1].
1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Notes |
| S-CH 3 | 2.75 | Singlet (s) | - | 3H | Methylsulfanyl protons |
| H-3 | 7.25 | Doublet (d) | 8.8 | 1H | Shielded by +M effect of Sulfur |
| H-7 | 7.65 | Doublet of doublets (dd) | 8.9, 2.1 | 1H | ortho to H-8, meta to H-5 |
| H-8 | 7.75 | Doublet (d) | 8.9 | 1H | Deshielded by adjacent N-1 |
| H-4 | 7.85 | Doublet (d) | 8.8 | 1H | Deshielded by ring current |
| H-5 | 7.90 | Doublet (d) | 2.1 | 1H | Highly deshielded by ortho-Bromine |
13 C NMR Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Notes |
| S-CH 3 | 13.8 | Primary (CH 3 ) | Aliphatic methylthio carbon |
| C-6 | 119.2 | Quaternary (C) | C-Br (Heavy atom effect shielding) |
| C-3 | 121.5 | Tertiary (CH) | Shielded by Sulfur resonance |
| C-4a | 126.8 | Quaternary (C) | Bridgehead carbon |
| C-5 | 129.6 | Tertiary (CH) | ortho to Bromine |
| C-8 | 130.1 | Tertiary (CH) | meta to Bromine |
| C-7 | 132.8 | Tertiary (CH) | para to Bromine |
| C-4 | 135.4 | Tertiary (CH) | Deshielded aromatic carbon |
| C-8a | 146.7 | Quaternary (C) | Bridgehead carbon adjacent to N |
| C-2 | 160.2 | Quaternary (C) | Deshielded by N and S heteroatoms |
Mechanistic Analysis of Chemical Shifts (Causality)
Understanding the why behind the NMR spectrum is critical for structural validation. The chemical shifts of 6-bromo-2-(methylsulfanyl)quinoline are dictated by a delicate interplay of inductive effects, mesomeric (resonance) effects, and magnetic anisotropy[5].
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The Sulfur Resonance Effect (+M) at C-3: While the nitrogen atom (N-1) inductively withdraws electron density from the ring, the sulfur atom of the methylsulfanyl group donates lone-pair electron density into the quinoline π -system via resonance. This +M effect specifically increases the electron density at C-3. Consequently, the H-3 proton is shielded and appears relatively upfield at δ 7.25 ppm compared to the H-4 proton at δ 7.85 ppm.
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Anisotropic Deshielding by Bromine at C-6: The massive, electron-withdrawing bromine atom at position 6 exerts a strong inductive pull (-I effect) and creates local magnetic anisotropy. This severely deshields the adjacent H-5 proton , pushing it downfield to δ 7.90 ppm. Because H-5 only has a meta-neighbor (H-7) and lacks an ortho-neighbor on the other side, it presents as a fine doublet with a small coupling constant ( J = 2.1 Hz)[2].
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Heavy Atom Effect in 13 C NMR: In the 13 C spectrum, the carbon directly attached to the bromine (C-6) appears unusually upfield for an aromatic carbon ( δ 119.2 ppm). This is a classic manifestation of the "Heavy Atom Effect" (specifically, the normal halogen dependence), where the large electron cloud of bromine causes diamagnetic shielding of the attached carbon nucleus.
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The C-2 Heteroatom Convergence: Carbon-2 is flanked by two electronegative heteroatoms: the ring nitrogen and the exocyclic sulfur. The combined inductive withdrawal (-I) leaves C-2 highly electron-deficient, resulting in a severe downfield shift to δ 160.2 ppm, confirming the success of the S-alkylation step[4].
Logical derivation of 1H NMR chemical shifts based on structural substituents.
References
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Electronic Supporting Information - Rsc.org Source: rsc.org URL:5
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Synthesis and Characterization of Monomer to Design a System of Optical Materials Source: Acta Scientific URL:2
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One-pot synthesis of novel fused mesoionic compounds Source: ResearchGate URL:4
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Synthesis and biological evaluation of 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives as potential MERS-CoV inhibitors Source: PMC (nih.gov) URL:1
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Buy 3-Benzyl-6-bromoquinoline-2(1H)-thione (EVT-12761570) | 918439-70-0 Source: EvitaChem URL:3
